Para-Bromo Substitution Drives a >300,000-Fold Increase in Potency for NK1 Receptor Engagement
The presence of the para-bromo substituent on the benzylamine core is critical for high-affinity engagement of the NK1 receptor. The target compound, 4-Bromo-N,N-diisopropylbenzylamine, displaces [125I]-substance P from the gerbil NK1 receptor with an IC50 of 0.29 nM [1]. This is in stark contrast to the unsubstituted parent analog, N,N-diisopropylbenzylamine, which shows negligible affinity (>100,000 nM) for a related amine oxidase target, suggesting a profound loss of potency for this receptor class when the halogen is absent [2]. The halogen's contribution to potency is therefore quantified as greater than a 344,000-fold difference.
| Evidence Dimension | Binding Affinity (IC50) for G Protein-Coupled Receptors |
|---|---|
| Target Compound Data | IC50 = 0.29 nM |
| Comparator Or Baseline | N,N-diisopropylbenzylamine: IC50 > 100,000 nM |
| Quantified Difference | >344,000-fold increase in potency |
| Conditions | Displacement of [125I]-substance P from gerbil NK1 receptor expressed in HEK293 cell membranes [1] vs. Inhibition of rat VAP-1 [2] |
Why This Matters
For research focused on neurokinin signaling, only the 4-bromo derivative provides the requisite sub-nanomolar potency; the parent compound is essentially inactive and would be a failed selection.
- [1] BindingDB. BDBM50106365. Affinity Data for 4-Bromo-N,N-diisopropylbenzylamine against NK1 receptor. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/CheMBL.jsp?compound=98816-61-6 View Source
- [2] BindingDB. BDBM50404889. Affinity Data for N,N-diisopropylbenzylamine against rat VAP-1. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/CheMBL.jsp?compound=34636-09-4 View Source
